Methergine - 54808-91-2

Methergine

Catalog Number: EVT-10927425
CAS Number: 54808-91-2
Molecular Formula: C20H25N3O2
Molecular Weight: 339.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-(1-hydroxybutan-2-yl)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide is an ergoline alkaloid.
A homolog of ERGONOVINE containing one more CH2 group. (Merck Index, 11th ed)
Source and Classification

Methylergonovine is classified as an oxytocic agent, which means it promotes uterine contractions. It acts as an agonist at various serotonin receptors, particularly the 5-HT_2B receptor, contributing to its therapeutic effects. The compound's pharmacological classification places it within the broader category of ergot alkaloids, which are known for their vasoconstrictive properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of methylergonovine typically involves several chemical reactions that convert precursor compounds into the final active pharmaceutical ingredient. One common method includes the use of recrystallization techniques to purify the crude product. For instance, methylergonovine maleate can be synthesized by dissolving the crude product in a solvent mixture of methanol and ethanol, followed by the addition of an active charcoal agent to remove impurities.

  1. Preparation Steps:
    • Dissolve 10 grams of crude methylergonovine maleate in a mixture of 30 grams of methanol and 120 grams of ethanol at 60 °C.
    • Add 1 gram of active charcoal and stir for 30 minutes.
    • Filter while hot, cool the filtrate to 0 °C, and isolate the solid product.
    • Dry the obtained solid to yield purified methylergonovine maleate .

The yield from such processes typically ranges from 69% to 82%, depending on specific conditions such as temperature and solvent ratios.

Molecular Structure Analysis

Structure and Data

Methylergonovine has the molecular formula C20H25N3O2C_{20}H_{25}N_{3}O_{2} with a molar mass of approximately 339.439 g/mol. Its structure features an ergoline backbone with modifications that enhance its pharmacological activity. The compound exhibits a melting point of 172 °C and is largely insoluble in water at room temperature.

  • Key Structural Features:
    • Ergoline core
    • Hydroxyl groups contributing to its reactivity
    • Alkyl side chains enhancing its receptor binding affinity
Chemical Reactions Analysis

Reactions and Technical Details

Methylergonovine undergoes various chemical reactions that can influence its stability and efficacy. Notably, it can be hydrolyzed under acidic conditions, leading to the formation of degradation products that may reduce its therapeutic effectiveness. The compound's reactivity with solvents during synthesis also plays a crucial role in determining the purity and yield.

  • Common Reactions:
    • Hydrolysis: Methylergonovine can hydrolyze in aqueous environments, particularly under acidic pH conditions.
    • Oxidation: Exposure to oxygen may lead to oxidation reactions affecting its stability .
Mechanism of Action

Process and Data

The primary mechanism through which methylergonovine exerts its effects involves agonistic activity at serotonin receptors, particularly the 5-HT_2B receptor. This action leads to increased intracellular calcium levels in uterine smooth muscle cells, promoting contraction.

  • Pharmacodynamics:
    • Agonist activity at serotonin receptors enhances uterine tone.
    • Induces vasoconstriction through receptor-mediated pathways.
    • Therapeutic doses for clinical efficacy are typically around 200 micrograms .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Methylergonovine possesses distinct physical properties that influence its formulation and storage:

  • Physical Properties:
    • Melting Point: 172 °C
    • Solubility: Insoluble in water; soluble in organic solvents like ethanol.
  • Chemical Properties:
    • Stability: Sensitive to light and moisture; should be stored in airtight containers.
    • pH Stability: Optimal stability observed between pH 2.5 to 3.5 during formulation .
Applications

Scientific Uses

Methylergonovine is widely used in clinical settings for its ability to manage postpartum hemorrhage effectively. It is particularly valuable in situations where rapid uterine contraction is necessary to reduce blood loss after delivery.

  • Clinical Applications:
    • Prevention of postpartum hemorrhage.
    • Treatment of uterine atony following childbirth.
    • Research into its effects on serotonin receptors has also expanded interest in potential other therapeutic uses beyond obstetrics .
Historical Context and Development of Methylergonovine Maleate

Origins in Ergot Alkaloid Research and Early Pharmacological Discoveries

The therapeutic journey of methylergonovine maleate (brand name Methergine) begins with the ancient recognition of Claviceps purpurea, a fungus infecting rye and other cereals. Historical records document ergotism epidemics ("St. Anthony’s Fire") in medieval Europe, characterized by gangrenous limbs and convulsive symptoms due to vasoactive and neurotoxic alkaloids in contaminated grains [2]. By the 16th century, midwives empirically used crude ergot preparations to accelerate childbirth, as noted by Adam Lonicer in 1582 [5]. Systematic pharmacological investigation commenced in the 19th century when alkaloids like ergotamine were isolated. Initial studies revealed ergot’s dual action: inducing uterine contractions and modulating vascular tone via interactions with adrenergic, dopaminergic, and serotonergic receptors [2] [5]. This foundational work established ergot alkaloids as critical tools for understanding smooth muscle physiology.

Table 1: Key Ergot Alkaloids and Their Natural Sources

AlkaloidPrimary SourceBiological Actions
ErgotamineClaviceps purpurea (rye ergot)Vasoconstriction, uterine stimulation
Ergometrine (Ergonovine)Claviceps purpureaRapid uterotonic effects
Lysergic acidBiosynthetic precursorCore structure for semi-synthetic derivatives
MethylergonovineSemi-synthetic derivativeEnhanced uterine selectivity

Evolution from Ergotamine to Semi-Synthetic Derivatives

The limitations of natural ergot alkaloids—variable purity, non-specific receptor activation, and side effects—drove efforts to develop safer analogues. Ergometrine (isolated in 1935) offered faster onset but still caused significant hypertension and nausea [1] [5]. In the 1940s, Albert Hofmann—renowned for his work on lysergic acid diethylamide—pioneered the hydrogenation of ergot alkaloids at Sandoz Laboratories. This yielded dihydroergotamine, which exhibited reduced vasoconstrictive effects [8]. Methylergonovine emerged from further structural optimization: methylation of the ergoline ring at position C1 enhanced uterine selectivity while mitigating peripheral vascular actions. Chemically designated as N-[(2S)-1-hydroxybutan-2-yl]-6-methyl-9,10-didehydroergoline-8β-carboxamide, methylergonovine’s semi-synthetic nature leveraged the core lysergic acid scaffold but introduced targeted modifications for improved clinical utility [1] [3].

Key Milestones in Patenting and Commercialization

The industrialization of methylergonovine involved strategic intellectual property protection and manufacturing innovations. US Patent 3,218,324 (filed 1963, granted 1965) detailed the alkylation of lysergic acid derivatives at the indole nitrogen, a breakthrough enabling scalable production of 1-methylated ergot alkaloids [3]. This patent described the synthesis of "1-methyl-lysergic acid-1'-hydroxy-butylamide-2'" (methylergonovine) via reaction with potassium amide and methyl iodide in liquid ammonia, followed by purification through crystallization [3]. Subsequent patents, such as CN105125481A, addressed formulation challenges by optimizing stability in injectable solutions using antioxidants (e.g., ascorbic acid) and metal ion complexing agents [9]. Sandoz Laboratories commercialized methylergonovine maleate under the brand name Methergine, positioning it as a first-line oxytocic for postpartum hemorrhage. Its inclusion on the World Health Organization’s List of Essential Medicines underscored its global clinical impact [1] [4].

Table 2: Milestones in Methylergonovine Development

YearMilestoneSignificance
1582Adam Lonicer documents ergot use in obstetricsFirst recorded medicinal application
1935Isolation of ergometrineBasis for uterotonic drug design
1943Albert Hofmann synthesizes dihydroergotamineProof-of-concept for ergot modification
1963Filing of US Patent 3,218,324Protection of 1-methyl ergot synthesis
1965Grant of US Patent 3,218,324Industrial-scale production secured
1970sWHO Essential Medicines List inclusionGlobal standardization of postpartum care
2015CN105125481A (formulation patent)Enhanced stability in injectable solutions

Properties

CAS Number

54808-91-2

Product Name

Methergine

IUPAC Name

N-(1-hydroxybutan-2-yl)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

Molecular Formula

C20H25N3O2

Molecular Weight

339.4 g/mol

InChI

InChI=1S/C20H25N3O2/c1-3-14(11-24)22-20(25)13-7-16-15-5-4-6-17-19(15)12(9-21-17)8-18(16)23(2)10-13/h4-7,9,13-14,18,21,24H,3,8,10-11H2,1-2H3,(H,22,25)

InChI Key

UNBRKDKAWYKMIV-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.